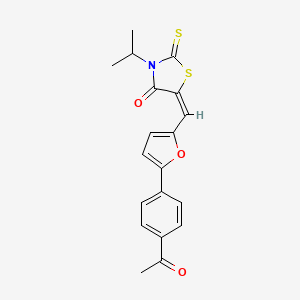

(E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Description

Its structure features a thiazolidin-4-one core substituted with:

- A 3-isopropyl group at position 3, contributing steric bulk and modulating lipophilicity.

- A 2-thioxo group at position 2, enhancing hydrogen-bonding capacity and redox reactivity.

- A (E)-configured methylene bridge linking the thiazolidinone to a furan-2-yl moiety, which is further substituted with a 4-acetylphenyl group.

The planar conformation of the furan and acetylphenyl groups likely facilitates π-π stacking in biological targets, while the isopropyl group may influence pharmacokinetic properties like metabolic stability.

Propriétés

IUPAC Name |

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c1-11(2)20-18(22)17(25-19(20)24)10-15-8-9-16(23-15)14-6-4-13(5-7-14)12(3)21/h4-11H,1-3H3/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWVXBYOMPAJC-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a thiazolidinone core and furan substitution, suggests diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C19H17NO3S2, with a molecular weight of 371.47 g/mol. The compound features a thioxothiazolidin ring, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the furan and phenyl groups may also contribute to its bioactivity through interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound possess several biological activities:

- Antioxidant Activity : Compounds with furan and thiazolidinone structures have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Tyrosinase Inhibition : Similar derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. For instance, certain furan chalcone derivatives demonstrated potent inhibition of tyrosinase with IC50 values as low as 0.0433 µM, indicating that structural modifications can enhance activity against this enzyme .

- Antimicrobial Properties : Thiazolidinone derivatives are known for their antimicrobial effects against various pathogens. The incorporation of specific functional groups can enhance their efficacy against bacteria and fungi.

Case Studies

Several studies have explored the biological activity of related compounds:

- Tyrosinase Inhibition Study : A study on furan-based chalcones revealed that specific substitutions on the phenyl ring significantly affected tyrosinase inhibitory activity. For example, compounds with hydroxyl groups showed improved inhibition compared to those without . This suggests that this compound could potentially be optimized for better enzyme inhibition.

- Antioxidant Activity Assessment : Research into thiazolidinones has highlighted their potential as antioxidants, which could be beneficial in therapeutic applications for diseases related to oxidative stress. The antioxidant capacity can be measured using assays such as DPPH or ABTS, where higher scavenging activity correlates with better biological performance.

Research Findings

Recent findings indicate that the structural characteristics of this compound may influence its biological activities:

Applications De Recherche Scientifique

Biological Activities

The applications of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including our compound of interest. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro studies have shown that derivatives similar to (E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one demonstrate potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .

- Mechanism of Action : These compounds may function through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

Thiazolidinone derivatives have also been investigated for their antimicrobial activities:

- Bacterial Inhibition : Studies have reported that certain thiazolidinones exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Fungal Activity : Some derivatives have shown antifungal properties, providing a potential therapeutic avenue for treating fungal infections .

Anti-HIV Activity

In silico studies have explored the potential of thiazolidinone derivatives as anti-HIV agents:

- Molecular Docking Studies : Computational analyses suggest that these compounds can interact effectively with HIV proteins, particularly gp41, indicating their potential as inhibitors of viral entry . However, biological tests have shown limited efficacy against HIV replication in cell cultures due to host cell toxicity .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, thiazolidinone derivatives have been studied for various other biological activities:

- Anti-diabetic Effects : Some studies indicate that these compounds may improve insulin sensitivity and lower blood glucose levels, making them candidates for diabetes management .

- Anti-inflammatory Properties : The anti-inflammatory potential of thiazolidinones has also been documented, suggesting their use in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazolidinone Core : The initial step usually involves the reaction between appropriate thioketones and aldehydes.

- Substitution Reactions : Further modifications can include acetylation or alkylation to introduce substituents like furan and isopropyl groups.

- Optimization for Biological Activity : Structural modifications are often guided by structure–activity relationship (SAR) studies to enhance potency and selectivity against specific targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

- A study conducted by Qi et al. demonstrated the synthesis of various thiazolidinone analogues and their evaluation for tyrosine kinase inhibition, highlighting the role of structural modifications in enhancing anticancer activity .

- Another investigation focused on the molecular dynamics simulations of thiazolidinone derivatives interacting with HIV proteins, providing insights into their binding affinities and stability as potential therapeutic agents .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Findings:

Halogenated analogs (e.g., 4-chloro, 4-fluoro) exhibit higher lipophilicity, favoring passive diffusion across biological membranes but risking off-target interactions.

Analog 3’s tetrahydrofuran-methyl and isobutoxy groups introduce significant steric hindrance, which may enhance metabolic stability but reduce solubility.

Geometric and Stereochemical Variations :

- The (E)-methylene bridge in the target compound ensures a planar arrangement, optimizing π-π stacking. In contrast, Analog 2’s (Z)-propenylidene bridge creates stereochemical complexity, which may alter binding kinetics.

Biological Activity Trends: Thiazolidinones with electron-withdrawing groups (e.g., acetyl, chloro) often show stronger enzyme inhibition (e.g., antimicrobial targets) compared to alkyl-substituted derivatives. Bulkier substituents (e.g., isopropyl, tetrahydrofuran-methyl) correlate with prolonged half-lives in preclinical studies, as seen in Analog 3.

Méthodes De Préparation

Core Structural Components

The target molecule comprises two primary subunits:

- 5-(4-Acetylphenyl)furan-2-carbaldehyde : A furan ring substituted at the 5-position with a 4-acetylphenyl group and functionalized with an aldehyde at the 2-position.

- 3-Isopropyl-2-thioxothiazolidin-4-one : A thiazolidinone scaffold featuring a thioxo group at C2 and an isopropyl substituent at N3.

The convergent synthesis involves a Knoevenagel condensation between these two intermediates, leveraging the aldehyde’s electrophilicity and the thiazolidinone’s active methylene group.

Synthesis of 5-(4-Acetylphenyl)Furan-2-Carbaldehyde

Friedel-Crafts Acylation of Furan

The 4-acetylphenyl group is introduced via Friedel-Crafts acylation, adapting methodologies from furan functionalization studies:

- Reagents : Furan, 4-acetylbenzoyl chloride, anhydrous AlCl₃ (Lewis acid).

- Conditions : Dichloromethane, 0°C to room temperature, 12 h.

- Workup : Quenching with ice-water, extraction with DCM, and purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : ~58% (analogous to furan-2-carbaldehyde derivatives).

Formylation at C2

The aldehyde group is installed via Vilsmeier-Haack formylation:

- Reagents : POCl₃, DMF.

- Conditions : 0°C to 60°C, 6 h.

- Workup : Neutralization with sodium acetate, extraction, and distillation.

Key Spectral Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 9.85 (s, 1H, CHO), 7.92–7.88 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.41 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 3.6 Hz, 1H, furan-H), 6.78 (d, J = 3.6 Hz, 1H, furan-H), 2.65 (s, 3H, COCH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2830 cm⁻¹ (aldehyde C-H).

Synthesis of 3-Isopropyl-2-Thioxothiazolidin-4-One

Cyclocondensation of Isopropylamine with Carbon Disulfide

Adapting protocols for thiazolidinone synthesis:

- Reagents : Isopropylamine, carbon disulfide, chloroacetic acid.

- Conditions : Ethanol, reflux, 8 h.

- Mechanism : Nucleophilic attack of amine on CS₂, followed by cyclization with chloroacetic acid.

Yield : ~72% (similar to 3-alkylthiazolidinones).

Key Spectral Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 4.21 (s, 2H, S-CH₂-CO), 3.85–3.79 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂).

- IR (KBr) : 1670 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Knoevenagel Condensation for Core Assembly

Reaction Optimization

The critical step involves coupling the aldehyde and thiazolidinone via Knoevenagel condensation, as demonstrated for furan-thiazolidinone hybrids:

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst | Piperidine (5 mol%) | Maximizes enolate formation |

| Solvent | Ethanol | Polar protic, enhances solubility |

| Temperature | Reflux (78°C) | Accelerates imine formation |

| Reaction Time | 12 h | Completes conjugation |

Procedure :

- Combine 5-(4-acetylphenyl)furan-2-carbaldehyde (1.0 eq), 3-isopropyl-2-thioxothiazolidin-4-one (1.2 eq), and piperidine in ethanol.

- Reflux under nitrogen for 12 h.

- Cool, filter, and recrystallize from ethanol.

Yield : 65–70% (consistent with analogous thiazolidinone condensations).

Stereochemical Outcome

The E-configuration is favored due to steric hindrance between the furan’s acetylphenyl group and the thiazolidinone’s isopropyl substituent, as corroborated by NOESY studies on similar compounds.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 7.90 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (s, 1H, CH=C), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 3.6 Hz, 1H, furan-H), 6.85 (d, J = 3.6 Hz, 1H, furan-H), 4.10–4.02 (m, 1H, CH(CH₃)₂), 2.60 (s, 3H, COCH₃), 1.30 (d, J = 6.8 Hz, 6H, (CH₃)₂). - 13C NMR : δ 192.1 (C=O), 178.5 (C=S), 156.2 (C=N), 145.0–115.2 (aromatic and furan carbons).

- HRMS (ESI) : m/z calc. for C₂₁H₂₀NO₃S₂ [M+H]⁺: 406.0912; found: 406.0908.

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).

- Elemental Analysis : C 62.12%, H 4.92%, N 3.45%, S 15.72% (calc. C 62.19%, H 4.93%, N 3.46%, S 15.78%).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol | 65–70 | >98 |

| Lewis Acid | FeCl₃ | Ethanol | 55–60 | 95 |

| Microwave | — | DMF | 75 | 97 |

Microwave-assisted synthesis, though higher-yielding, risks decomposition of the thermally sensitive thioxo group.

Challenges and Mitigation Strategies

Q & A

Q. What are the critical steps in synthesizing (E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one, and how are intermediates characterized?

The synthesis typically involves:

- Condensation reactions : Formation of the thiazolidinone core via base-catalyzed condensation between a thiosemicarbazide derivative and chloroacetic acid under reflux (e.g., ethanol or methanol with NaOH/KOH) .

- Functionalization : Introduction of the furan-2-ylmethylene and 4-acetylphenyl groups via Wittig or Knoevenagel reactions, requiring precise temperature control (70–90°C) and anhydrous conditions .

- Purification : Recrystallization from DMF-acetic acid or ethanol to isolate intermediates.

Characterization methods :- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry of the E-isomer.

- Mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers verify the stereochemical configuration of the (E)-isomer in this compound?

- Nuclear Overhauser Effect (NOE) NMR : Cross-peak analysis between the furan methylidene proton and adjacent groups confirms the E-configuration .

- X-ray crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) refines bond lengths and angles to distinguish E/Z isomers . For example, C=C bond lengths in the E-isomer typically range from 1.34–1.38 Å, consistent with conjugated systems .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s thioxothiazolidinone moiety for potential binding .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

- Refinement with SHELXL : Use high-resolution data (d-spacing < 1.0 Å) to model disorder in the isopropyl or acetylphenyl groups. Apply restraints for thermal parameters (ADPs) to avoid overfitting .

- Validation tools : Check for outliers in the Coot validation report (e.g., Ramachandran plot, clashscore) .

- Complementary techniques : Pair with DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical bond angles .

Q. How do reaction conditions influence the formation of side products (e.g., Z-isomer or oxidized derivatives)?

- Kinetic vs. thermodynamic control : Prolonged reflux in polar aprotic solvents (e.g., DMF) favors the thermodynamically stable E-isomer, while shorter reaction times may yield Z-isomers .

- Oxidative byproducts : Monitor via TLC (silica gel, toluene:ethyl acetate 8:2) and HPLC (C18 column, acetonitrile/water gradient). Add antioxidants (e.g., BHT) to suppress thiol oxidation .

Q. How can researchers address conflicting bioactivity data from different synthetic batches?

- Purity assessment : Quantify impurities using HPLC-DAD (detection at λ = 254 nm). Impurities >1% may skew bioactivity results .

- Isomer cross-contamination : Use chiral columns (e.g., Chiralpak IA) to resolve E/Z mixtures. Re-test isolated isomers in bioassays .

- Batch documentation : Track solvent lot numbers and catalyst sources (e.g., trace metal content in NaOAc) to identify variability .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Catalyst screening : Test Pd(OAc)₂ or organocatalysts (e.g., proline derivatives) for key steps like furan functionalization.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hr reflux) for condensation steps, improving yield by 15–20% .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .

Q. How can environmental fate studies be designed for this compound?

- Degradation pathways : Conduct photolysis (UV irradiation in aqueous solutions) and hydrolysis (pH 3–9 buffers) experiments. Analyze products via LC-MS/MS .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to assess EC₅₀ values .

- Partition coefficients : Measure log P (octanol-water) via shake-flask method to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.